![molecular formula C21H37NO3Si B8528037 ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate](/img/structure/B8528037.png)
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate is a complex organic compound with a molecular formula of C21H37NO3Si It is characterized by the presence of an ethyl ester group, an amino group, and a triisopropylsilyloxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:
Formation of the phenyl ring intermediate:
Amino group introduction: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing catalysts and controlled reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group and the ester functionality play crucial roles in its reactivity and interactions with other molecules. The triisopropylsilyloxy group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-2-(4-hydroxyphenyl)propanoate: Lacks the triisopropylsilyloxy group, resulting in different reactivity and applications.
Methyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its chemical properties and uses.
The uniqueness of ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H37NO3Si |
|---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate |
InChI |
InChI=1S/C21H37NO3Si/c1-8-24-21(23)20(13-22)19-11-9-18(10-12-19)14-25-26(15(2)3,16(4)5)17(6)7/h9-12,15-17,20H,8,13-14,22H2,1-7H3 |
InChI Key |
YGTMUGSODQHYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C1=CC=C(C=C1)CO[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
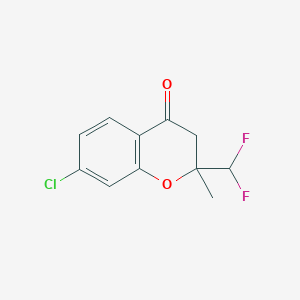
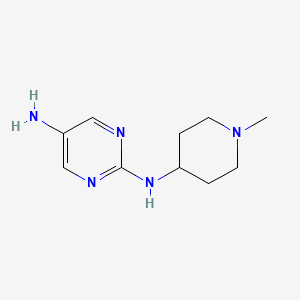
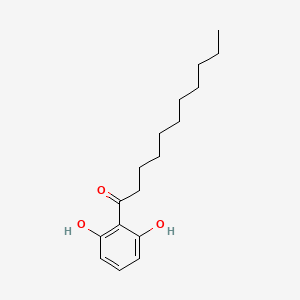
![1h-Pyrazole-3-carboxamide,4-iodo-1-[(4-methoxyphenyl)methyl]-n-phenyl-](/img/structure/B8527984.png)
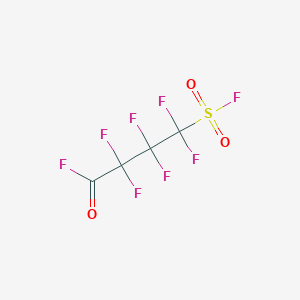
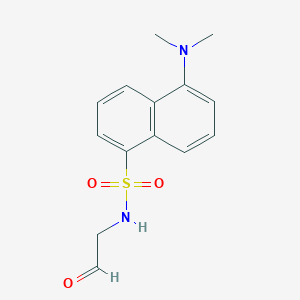
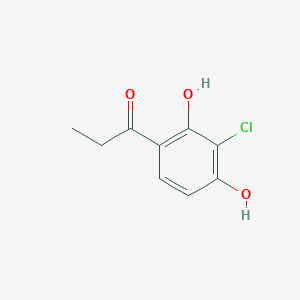
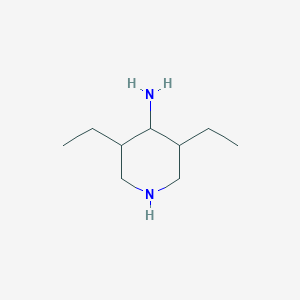
![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
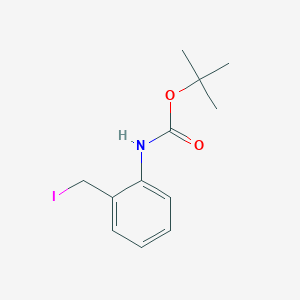
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
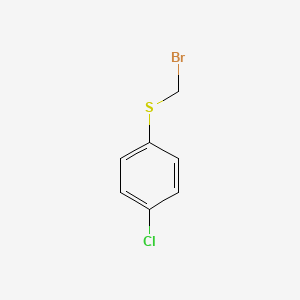
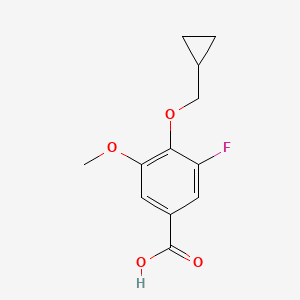
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanylglycine](/img/structure/B8528044.png)
